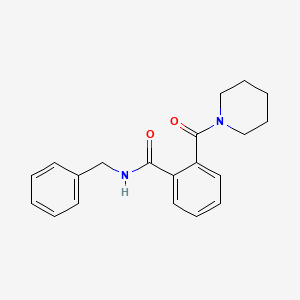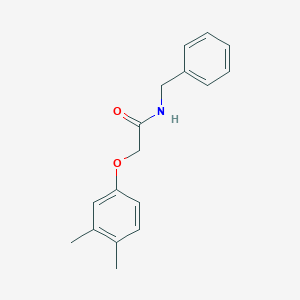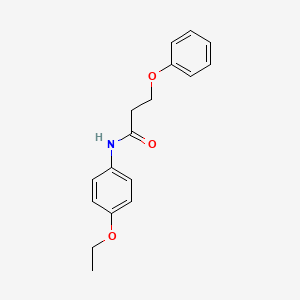![molecular formula C15H11ClF3NO B5566541 N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide, commonly known as CTMP, is a novel psychoactive substance that has gained significant attention in the scientific community due to its potential therapeutic applications. CTMP belongs to the class of phenyltropanes, which are structurally similar to cocaine and amphetamines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide and its derivatives have been synthesized and characterized to understand their structure-property relationship and potential biological activities. For instance, the synthesis and crystal structure of similar compounds have been explored, revealing their stabilization by π-π conjugation and hydrogen bonding interactions. These studies provide insights into their molecular arrangements, which are crucial for understanding their reactivity and interaction with biological targets (He et al., 2014).
Photocatalytic and Photochemical Properties
Research into the photocatalytic and photochemical properties of related compounds has shown how substituent variations can influence intramolecular charge transfer. Such studies are essential for designing materials with specific optical and electronic properties for applications in photodegradation of pollutants and in developing novel photoreactive materials (Yang et al., 2004).
Biological Activities and Potential Therapeutic Applications
Several studies have focused on the biological activities of benzamide derivatives, highlighting their potential as antitumor agents. For example, investigations into the antitumor activity based on electrochemical measurements and cell viability assays indicate that certain benzamide compounds may offer therapeutic benefits over existing treatments. Such research contributes to the discovery and development of new anticancer agents (He et al., 2014).
Environmental Impact and Degradation Studies
The environmental fate of compounds structurally related to this compound, such as their adsorption, desorption, and mobility in soils, has been examined. Understanding the environmental behavior of these compounds is vital for assessing their impact on ecosystems and for developing strategies to mitigate potential risks associated with their use (Guo et al., 2004).
Analytical Method Development
Advancements in analytical methods have facilitated the detection and quantification of benzamide derivatives in various matrices. This research supports environmental monitoring and exposure assessment, contributing to our understanding of the distribution and potential health impacts of these compounds (Ye et al., 2008).
Eigenschaften
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-2-4-10(5-3-9)14(21)20-13-7-6-11(8-12(13)16)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEDLURBBJSRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

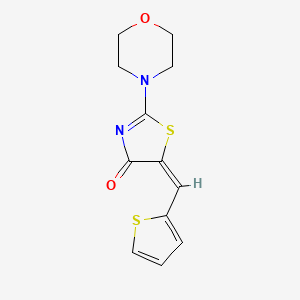
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)
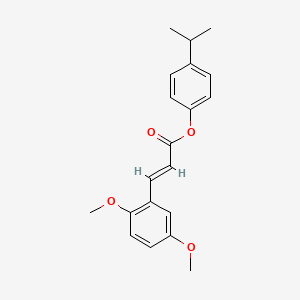
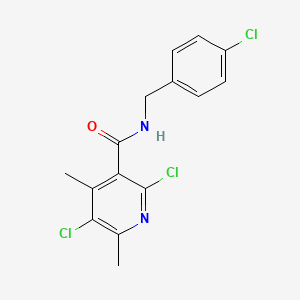
![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)
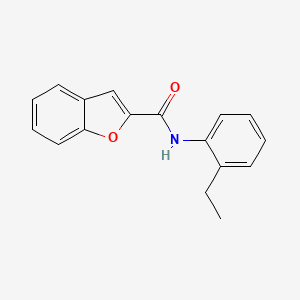
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)
![2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566485.png)
![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)
![3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)
